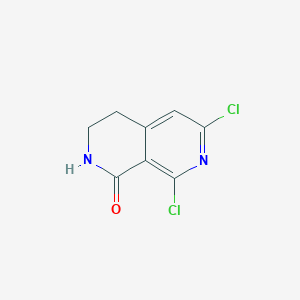

6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

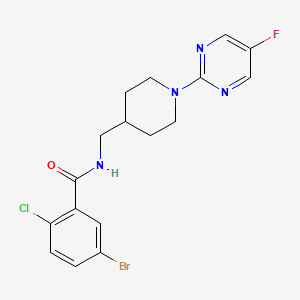

“6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one” is a chemical compound with the molecular formula C8H6Cl2N2O . It is a derivative of naphthyridine, a class of compounds that have significant importance in the field of medicinal chemistry .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6Cl2N2O/c9-5-3-4-1-2-11-8(13)6(4)7(10)12-5/h3H,1-2H2,(H,11,13) .Physical And Chemical Properties Analysis

The molecular weight of “6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one” is 217.05 .科学的研究の応用

Fungicide Development

This compound has been used in the design and synthesis of novel strobilurins, which are potent fungicide candidates . Strobilurins are a class of antifungal agrochemicals that have shown high efficacy, low toxicity, and broad-spectrum activity. They are suitable for a wide range of crops .

Organocatalytic Domino Michael-Hemiacetalization

The compound has been used as a reactant in organocatalytic domino Michael-hemiacetalization . This is a type of organic reaction that involves the formation of a new carbon-carbon bond through a domino process, which is a sequence of two or more transformations where the subsequent reactions happen automatically as a result of the functionality formed in the previous step .

Enantioselective Reduction

It has also been used in enantioselective reduction . This is a type of chemical reaction where one of the two mirror-image forms (enantiomers) of a molecule is selectively produced .

Preparation of Biologically Active Molecules

The compound has been used in the preparation of biologically and pharmacologically active molecules . These molecules have potential applications in various fields such as medicine, agriculture, and biochemistry .

Inhibition of CYP2C8

Research has shown that this compound can inhibit CYP2C8 . CYP2C8 is an enzyme that plays a crucial role in the metabolism of drugs in the body .

Structural Optimization Design

Based on the effective concentration (EC50) against certain fungi, the built CoMSIA model provided a useful reference for the further structural optimization design . This could lead to the development of more effective fungicides .

将来の方向性

特性

IUPAC Name |

6,8-dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O/c9-5-3-4-1-2-11-8(13)6(4)7(10)12-5/h3H,1-2H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAABRPMPSVUIQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(N=C(C=C21)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-sulfonamide](/img/structure/B2412703.png)

![1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2412709.png)

![3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2412711.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(4-isopropylstyryl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2412716.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2412720.png)

![{Tricyclo[3.2.1.0^{2,4}]octan-6-yl}methanamine hydrochloride](/img/structure/B2412721.png)

![MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2412724.png)